Lecanoric Acid

Content Navigation

- 1. General Information

- 2. Lecanoric Acid: A Procurement Guide to a High-Purity Depside for Enzyme Inhibition and Antioxidant Assays

- 3. Lecanoric Acid vs. Alternatives: Why Structural Analogs and Crude Extracts Are Not Interchangeable

- 4. Quantitative Evidence: Selecting Lecanoric Acid for Your Application

Researchers encountering batch variability with crude lichen extracts require a single, defined effector for reproducible bioassays. Lecanoric Acid (CAS 480-56-8), a purified depside, resolves this by ensuring consistent antioxidant and antifungal activity.

- Displays superior superoxide radical scavenging compared to propyl gallate.

- Demonstrates specific inhibition of the plant pathogen Rhizoctonia solani, ideal for targeted biopesticide discovery.

- Outperforms monomeric orsellinic acid derivatives in free radical scavenging assays.

Supplied with certificate of analysis, ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

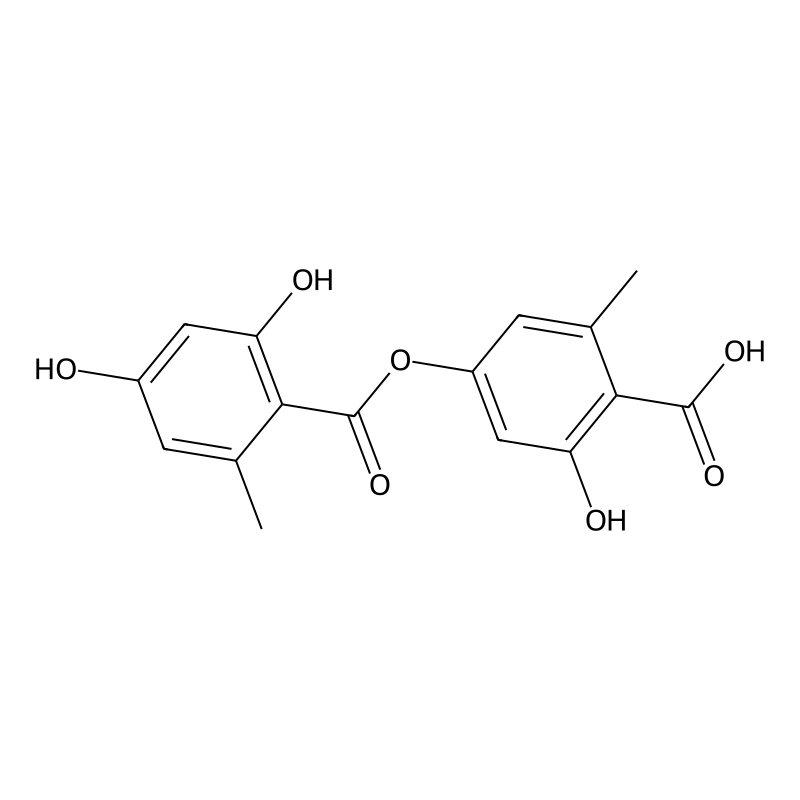

Lecanoric acid is a naturally occurring depside, a type of polyphenolic compound, predominantly isolated from various lichen species. Structurally, it is an ester formed from two molecules of orsellinic acid. In research and development, it is primarily valued for its bioactivity, including well-documented antioxidant and enzyme inhibitory properties. Its established performance in these areas makes it a frequent subject of investigation for applications in pharmaceuticals, cosmetics, and as a natural antifungal agent, particularly where a purified, single-molecule effector is required for reproducible results, as opposed to a variable crude lichen extract.

Research Fit

Analytical Standard

Lichen chemotaxonomy depside reference

Cell Cycle Research

M-phase arrest studies in colon cancer models

Enzyme Inhibition

Selective HDC tool without AADC cross-reactivity

Screening Benchmark

Antioxidant and antimicrobial screening reference

References

- [1] G. S. S. Rani, C. S. Kumari, and P. S. Murthy, "Bioefficacy of Lecanoric Acid Produced by Parmotrema austrosinense (Zahlbr.) Hale against Tea Fungal Pathogens," Journal of Fungi, vol. 9, no. 6, p. 675, 2023.

- [2] Lopes, T. I. B., et al. "Antioxidant activity and mechanisms of action of natural compounds isolated from lichens: a systematic review." Molecules 19.9 (2014): 14494-14527.

- [3] Kim, H., et al. "Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens." The Plant Pathology Journal 36.1 (2020): 64.

Procuring lecanoric acid is a deliberate choice over seemingly similar alternatives due to critical performance differences. Structurally related depsides, such as the methylated analog evernic acid or the tridepside gyrophoric acid, exhibit distinct bioactivity profiles and are not drop-in replacements. Furthermore, using the monomeric precursor, orsellinic acid, fails to replicate the activity of the complete depside structure; lecanoric acid demonstrates significantly higher free radical scavenging activity than its orsellinate derivatives. Relying on crude lichen extracts introduces high batch-to-batch variability in active compound concentration and the presence of interfering substances, compromising assay reproducibility. Therefore, for applications requiring consistent enzyme inhibition, defined antioxidant capacity, or specific antifungal efficacy, the purity and defined structure of isolated lecanoric acid are essential.

Substitution Risk

Lecanoric Acid (Target)

Mediates M-phase cell cycle arrest; inhibits colony formation

Alternative Depside (Evernic Acid)

No anti-proliferative effect in same assay system

Lecanoric Acid (Target)

Competitive HDC inhibition with enzymatic selectivity

Alternative Depside (Atranorin)

Induces apoptosis; distinct mechanism, not functionally interchangeable

Lecanoric Acid (Target)

Characterized antioxidant benchmark in SOR/DPPH assays

Alternative Depside (Sekikaic Acid)

Different radical scavenging potency; ranking may shift in panels

References

- [1] G. S. S. Rani, C. S. Kumari, and P. S. Murthy, "Bioefficacy of Lecanoric Acid Produced by Parmotrema austrosinense (Zahlbr.) Hale against Tea Fungal Pathogens," Journal of Fungi, vol. 9, no. 6, p. 675, 2023.

- [2] Honda, N. K., et al. "Radical-scavenging activity of orsellinates." Zeitschrift für Naturforschung C 63.11-12 (2008): 841-845.

- [3] Melo, M. G. D., et al. "Lichen substances." Lichen secondary metabolites. Springer, Cham, 2021. 113-166.

Potent and Specific Antifungal Activity Against Key Plant Pathogens

In a direct comparison against the common agricultural fungal pathogen *Rhizoctonia solani*, pure lecanoric acid demonstrated specific and potent inhibitory activity, a characteristic not observed with seven other tested lichen-derived compounds, including depsides (baeomycesic acid, squamatic acid) and depsidones (lobaric acid, salazinic acid). This highlights a structural specificity that makes lecanoric acid a targeted choice for screening against this pathogen, unlike broader-spectrum but less specific alternatives like usnic acid or vulpinic acid which were ineffective in this assay.

| Evidence Dimension | Antifungal Activity |

| Target Compound Data | Specifically inhibits the growth of *Rhizoctonia solani* |

| Comparator Or Baseline | Other lichen substances (usnic acid, vulpinic acid, lobaric acid, etc.): No significant activity against *R. solani* |

| Quantified Difference | Qualitative but significant: Lecanoric acid was the only one of eight tested lichen substances to show specific activity against this pathogen. |

| Conditions | In vitro antifungal assay against a panel of eight plant pathogens. |

For researchers developing targeted agricultural fungicides, this specific activity profile justifies selecting lecanoric acid over other common lichen compounds that lack efficacy against this economically important pathogen.

Superior Superoxide Radical Scavenging Compared to Standard Antioxidants

In a superoxide radical (SOR) scavenging assay, lecanoric acid demonstrated superior activity compared to the standard antioxidant propyl gallate. Lecanoric acid exhibited an IC50 value of 91.5 ± 2.1 µmol, indicating higher potency than propyl gallate, which had an IC50 of 106.0 ± 1.7 µmol under the same conditions. This enhanced activity distinguishes it from common benchmarks used in antioxidant screening.

| Evidence Dimension | Superoxide Radical Scavenging (IC50) |

| Target Compound Data | 91.5 ± 2.1 µmol |

| Comparator Or Baseline | Propyl Gallate (standard): 106.0 ± 1.7 µmol |

| Quantified Difference | ~15.8% more potent (lower IC50) than propyl gallate |

| Conditions | In vitro superoxide radical (SOR) scavenging assay. |

This makes lecanoric acid a more potent alternative to standard phenolic antioxidants like propyl gallate for applications requiring efficient superoxide scavenging, such as in cosmeceutical formulations or as a research positive control.

Enhanced DPPH Radical Scavenging Activity Over Monomeric Precursors

The complete depside structure of lecanoric acid is critical for its antioxidant capacity. In a DPPH free radical scavenging assay, lecanoric acid was found to be more active than both its monomeric precursor, orsellinic acid, and various orsellinate esters (methyl, ethyl, propyl, butyl esters). This demonstrates that the dimeric structure is functionally superior for this mode of antioxidant action, and that substituting with the simpler, constituent parts would result in a loss of performance.

| Evidence Dimension | DPPH Radical Scavenging Activity |

| Target Compound Data | More active |

| Comparator Or Baseline | Orsellinic acid and orsellinate esters: Less active |

| Quantified Difference | Qualitatively stated as more active; specific IC50 values for direct comparison were not provided in the abstract. |

| Conditions | DPPH free radical scavenging assay. |

This evidence confirms that the procurement of the intact lecanoric acid molecule is necessary to achieve maximum DPPH scavenging, as its activity cannot be replicated by using its less expensive monomeric building blocks.

Solubility Profile for Formulation and Handling

Lecanoric acid, as a phenolic acid, is generally soluble in organic solvents such as DMSO and ethanol, which are common vehicles for in vitro bioassays. This solubility profile is crucial for preparing stock solutions for antifungal, antioxidant, or enzyme inhibition assays. Unlike highly non-polar compounds that may require harsh solvents, or salts that are insoluble in organic media, lecanoric acid's solubility in standard lab solvents ensures straightforward handling and compatibility with typical experimental workflows.

| Evidence Dimension | Solubility |

| Target Compound Data | Soluble in common organic solvents like DMSO and ethanol. |

| Comparator Or Baseline | Compounds insoluble in DMSO or ethanol; salts insoluble in organic solvents. |

| Quantified Difference | Not applicable (qualitative property). |

| Conditions | Standard laboratory conditions for dissolving compounds for bioassays. |

Predictable solubility in standard laboratory solvents simplifies experimental setup, reduces the need for complex formulation development, and ensures compatibility with established assay protocols, saving time and resources.

Development of Targeted Agricultural Biopesticides

The demonstrated specific inhibitory activity against the plant pathogen *Rhizoctonia solani* makes lecanoric acid a prime candidate for screening and development of new, targeted biopesticides. Researchers aiming to find alternatives to broad-spectrum fungicides can use purified lecanoric acid to investigate mechanisms of action and formulate products with a more selective impact on crop diseases.

Formulation of High-Efficacy Cosmeceuticals and Nutraceuticals

Given its superior superoxide radical scavenging activity compared to standard antioxidants like propyl gallate, lecanoric acid is an excellent choice for formulating advanced cosmetic products aimed at mitigating oxidative stress. Its defined structure allows for precise dosing in creams, serums, and supplements where high potency and reproducibility are required.

Reference Standard in Antioxidant and Bioactivity Screening

The consistent and potent antioxidant activity of lecanoric acid, which is demonstrably superior to its monomeric precursors, makes it a reliable positive control or benchmark compound in high-throughput screening campaigns. Its use ensures that results are based on a well-characterized molecule, avoiding the variability inherent in crude extracts and providing a solid basis for structure-activity relationship (SAR) studies.

Application Fit Matrix

References

- [1] Kim, H., et al. "Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens." The Plant Pathology Journal 36.1 (2020): 64-70.

- [2] Thadhani, V. M., et al. "Antioxidant activity of some lichen metabolites." Natural product research 25.19 (2011): 1847-1853.

- [3] Honda, N. K., et al. "Radical-scavenging activity of orsellinates." Zeitschrift für Naturforschung C 63.11-12 (2008): 841-845.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

2: Umezawa K, Muramatsu S, Ishizuka M, Sawa T, Takeuchi T, Matsushima T. Inhibition of histidine decarboxylase and tumour promoter-induced arachidonic acid release by lecanoric acid analogues. Biochem Biophys Res Commun. 1983 Feb 10;110(3):733-9. PubMed PMID: 6404261.

3: Bogo D, de Matos MF, Honda NK, Pontes EC, Oguma PM, da Santos EC, de Carvalho JE, Nomizo A. In vitro antitumour activity of orsellinates. Z Naturforsch C. 2010 Jan-Feb;65(1-2):43-8. PubMed PMID: 20355320.

4: Ozgencli I, Budak H, Ciftci M, Anar M. Lichen acids may be used as a potential drug for cancer therapy; by inhibiting mitochondrial thioredoxin reductase purified from rat lung. Anticancer Agents Med Chem. 2016 May 3. [Epub ahead of print] PubMed PMID: 27141875.

5: Ristić S, Ranković B, Kosanić M, Stanojković T, Stamenković S, Vasiljević P, Manojlović I, Manojlović N. Phytochemical study and antioxidant, antimicrobial and anticancer activities of Melanelia subaurifera and Melanelia fuliginosa lichens. J Food Sci Technol. 2016 Jun;53(6):2804-16. doi: 10.1007/s13197-016-2255-3. Epub 2016 Jun 22. PubMed PMID: 27478237; PubMed Central PMCID: PMC4951434.

6: de Pedro N, Cantizani J, Ortiz-López FJ, González-Menéndez V, Cautain B, Rodríguez L, Bills GF, Reyes F, Genilloud O, Vicente F. Protective effects of isolecanoric acid on neurodegenerative in vitro models. Neuropharmacology. 2016 Feb;101:538-48. doi: 10.1016/j.neuropharm.2015.09.029. Epub 2015 Oct 9. PubMed PMID: 26455662.

7: Gaikwad S, Verma N, Sharma BO, Behera BC. Growth promoting effects of some lichen metabolites on probiotic bacteria. J Food Sci Technol. 2014 Oct;51(10):2624-31. doi: 10.1007/s13197-012-0785-x. Epub 2012 Aug 2. PubMed PMID: 25328204; PubMed Central PMCID: PMC4190253.

8: Umezawa K, Matsushima T, Sawa T, Takeuchi T, Hirono I. Inhibition of tumor promotion by a lecanoric acid analogue. Experientia. 1984 Jan 15;40(1):100-1. PubMed PMID: 6420182.

9: Huneck S, Follmann G. [On the occurrence of erythrine and lecanoric acid in some Dinaria species. 51. On the lichen contents]. Pharmazie. 1968 Mar;23(3):156-7. German. PubMed PMID: 5682056.

10: Thadhani VM, Choudhary MI, Ali S, Omar I, Siddique H, Karunaratne V. Antioxidant activity of some lichen metabolites. Nat Prod Res. 2011 Nov;25(19):1827-37. doi: 10.1080/14786419.2010.529546. Epub 2011 Jun 30. PubMed PMID: 22136374.

11: Yamazaki M, Matsuo M, Shibata S. Biosynthesis of lichen depsides, lecanoric acid and atranorin. Chem Pharm Bull (Tokyo). 1965 Aug;13(8):1015-7. PubMed PMID: 5867825.

12: Umezawa H, Shibamoto N, Naganawa H, Ayukawa S, Matsuzaki M, Takeuchi T, Kono K, Sakamoto T. Isolation of lecanoric acid, an inhibitor of histidine decarboxylase from a fungus. J Antibiot (Tokyo). 1974 Aug;27(8):587-96. PubMed PMID: 4436144.

13: Zhang HJ, Zhu DQ, Sun LY, Ge ZH, Xu JJ, Feng SC. [Study on the chemical constituents of two lichen plants from Meng Mountain]. Zhong Yao Cai. 2013 Sep;36(9):1454-6. Chinese. PubMed PMID: 24620693.

14: Ivanova V, Backor M, Dahse HM, Graefe U. Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta. Prep Biochem Biotechnol. 2010;40(4):377-88. doi: 10.1080/10826068.2010.525432. PubMed PMID: 21108141.

15: Schroeckh V, Scherlach K, Nützmann HW, Shelest E, Schmidt-Heck W, Schuemann J, Martin K, Hertweck C, Brakhage AA. Intimate bacterial-fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans. Proc Natl Acad Sci U S A. 2009 Aug 25;106(34):14558-63. doi: 10.1073/pnas.0901870106. Epub 2009 Aug 6. PubMed PMID: 19666480; PubMed Central PMCID: PMC2732885.

16: Qiu C, Ding Y. [Studies on chemical constituents of Umbilicaria esculenta (Miyoshi) minks]. Zhongguo Zhong Yao Za Zhi. 2001 Sep;26(9):608-10. Chinese. PubMed PMID: 12776427.

17: Rama Krishna B, Ramakrishna S, Rajendra S, Madhusudana K, Mallavadhani UV. Synthesis of some novel orsellinates and lecanoric acid related depsides as α-glucosidase inhibitors. J Asian Nat Prod Res. 2018 Jul 3:1-15. doi: 10.1080/10286020.2018.1490274. [Epub ahead of print] PubMed PMID: 29968482.

18: Parrot D, Peresse T, Hitti E, Carrie D, Grube M, Tomasi S. Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction. Phytochem Anal. 2015 Jan-Feb;26(1):23-33. doi: 10.1002/pca.2532. Epub 2014 Aug 6. PubMed PMID: 25130294.

19: Seo C, Choi YH, Ahn JS, Yim JH, Lee HK, Oh H. PTP1B inhibitory effects of tridepside and related metabolites isolated from the Antarctic lichen Umbilicaria antarctica. J Enzyme Inhib Med Chem. 2009 Oct;24(5):1133-7. doi: 10.1080/14756360802667811. PubMed PMID: 19619069.

20: Jayaprakasha GK, Rao LJ. Phenolic constituents from the lichen Parmotrema stuppeum (Nyl.) Hale and their antioxidant activity. Z Naturforsch C. 2000 Nov-Dec;55(11-12):1018-22. PubMed PMID: 11204179.

Explore Compound Types